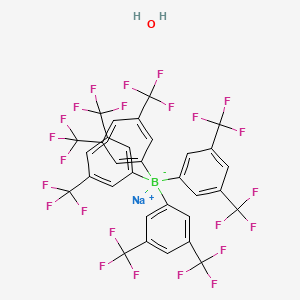

Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate xhydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate xhydrate is a highly lipophilic compound known for its stability and resistance to degradation by various oxidants. It is widely used in chemical synthesis as a source of the [BArF] counterion and has applications in catalysis and polymerization reactions .

Mechanism of Action

Target of Action

It is also used in the preparation of polyketones .

Mode of Action

The compound is an anion with four fluorinated aryl groups distributed tetrahedrally about a central boron atom . It is known to interact only weakly with cations, a useful property when studying highly electrophilic cations . In coordination chemistry, it is unlikely to bind directly to the metal centre of a complex .

Biochemical Pathways

The compound is used as a catalyst in the cyclopolymerization of functionalized trienes . It also acts as a precursor to synthesize other Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate-based reagents .

Pharmacokinetics

It is known that salts of this anion are stable as solids and in both aqueous and non-aqueous solutions .

Result of Action

The compound’s action results in the formation of polyketones when used in catalytic systems . It also facilitates the synthesis of other Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate-based reagents .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is known to be stable in both aqueous and non-aqueous solutions . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate xhydrate can be synthesized using boron trifluoride and 3,5-bis(trifluoromethyl)phenylmagnesium iodide as major components . Another method involves a magnesium-bromine exchange reaction in the absence of metallic magnesium .

Industrial Production Methods

The industrial production of this compound typically involves the use of boron trifluoride and 3,5-bis(trifluoromethyl)phenylmagnesium iodide under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate xhydrate undergoes various types of reactions, including:

Oxidation: Resistant to degradation by oxidants.

Substitution: Acts as a precursor to synthesize other tetrakis(3,5-bis(trifluoromethyl)phenyl)borate-based reagents.

Common Reagents and Conditions

Common reagents used in reactions with this compound include boron trifluoride and 3,5-bis(trifluoromethyl)phenylmagnesium iodide . The reactions are typically carried out under controlled conditions to ensure high efficiency and yield.

Major Products Formed

The major products formed from reactions involving this compound include various tetrakis(3,5-bis(trifluoromethyl)phenyl)borate-based reagents .

Scientific Research Applications

Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate xhydrate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

- Sodium tetraphenylborate

- Potassium tetrakis(4-chlorophenyl)borate

- Lithium tetrakis(pentafluorophenyl)borate ethyl etherate

Uniqueness

Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate xhydrate is unique due to its high lipophilicity and resistance to degradation by oxidants. It is also highly soluble and stable, making it a valuable reagent in various chemical synthesis applications .

Properties

IUPAC Name |

sodium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H12BF24.Na.H2O/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;;/h1-12H;;1H2/q-1;+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQYENOITDMKQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H14BF24NaO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

904.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl (3S)-4-[[(3S)-3-benzyl-2-oxopiperidin-3-yl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B592013.png)

![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B592024.png)

![6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B592025.png)

![6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B592026.png)

![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B592028.png)

![1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,[1(S*),3a-alpha-,6a-alpha-]-(9CI)](/img/new.no-structure.jpg)